![molecular formula C18H20ClNO5S B2544835 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine CAS No. 875901-35-2](/img/structure/B2544835.png)
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
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Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
is a leucine derivative . It has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Physical And Chemical Properties Analysis
The physical and chemical properties of((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
include a molecular weight of 397.87 . Unfortunately, the available information does not provide details about its density, boiling point, melting point, or flash point .
Scientific Research Applications
Bacterial Infection Research
This compound is used in the study of bacterial infections . LS-BF1, a stable and low toxic cationic antimicrobial peptide, displays a broad spectrum of antibacterial activity, including the challenging ESKAPE pathogens, by cell membrane disruptive mechanism .
Cancer Research
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
is used in cancer research . For instance, C21, a potent, irreversible, and selective PRMT1 inhibitor, is used in the study of cancer . Another example is 155H1 (Compound 11), a stapled peptide, that covalently binds hMcl1 (172-323) with IC50 of 18 nM .
Cardiovascular Disease Research
TAK 044, an antagonist of Endothelin Receptor, is used in the study of cardiovascular diseases . TAK 044 strongly inhibits ET-induced deterioration in various animal models .
Amino Acid Derivative Research
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
is a leucine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHVTMKDANSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
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